molecular formula C10H11BrN2 B3433738 1H-Benzimidazole, 6-bromo-2-(1-methylethyl)- CAS No. 540516-32-3

1H-Benzimidazole, 6-bromo-2-(1-methylethyl)-

Cat. No.: B3433738
CAS No.: 540516-32-3
M. Wt: 239.11 g/mol
InChI Key: YCEZIENMTUHHCD-UHFFFAOYSA-N
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Description

Overview of Benzimidazole (B57391) Heterocycles in Contemporary Chemical Research

Benzimidazole, a bicyclic compound formed from the fusion of benzene (B151609) and imidazole (B134444) rings, represents a cornerstone heterocyclic scaffold in modern chemical and pharmaceutical research. isca.innih.govekb.eg This structural motif is often described as a "privileged structure" because its derivatives can interact with a wide array of biological targets, exhibiting a broad spectrum of pharmacological activities. isca.in The benzimidazole core is structurally analogous to naturally occurring purines, a key component of DNA, which allows it to readily interact with various biopolymers within living systems. nih.gov

This inherent bioactivity has led to the development of numerous benzimidazole-based drugs with diverse therapeutic applications. These include antiulcer agents (e.g., Omeprazole), anthelmintics (e.g., Albendazole), antihistamines, and antihypertensives. mdpi.com Furthermore, ongoing research continues to uncover the potential of benzimidazole derivatives as potent antimicrobial, antiviral, anti-inflammatory, and anticancer agents, making this heterocyclic system a focal point of intense investigation in medicinal chemistry. nih.govpatsnap.com

The Strategic Importance of Substituted Benzimidazoles in Organic Synthesis

The versatility of the benzimidazole scaffold is a direct result of the ease with which it can be functionalized. The strategic placement of various substituents on the benzimidazole ring system allows chemists to fine-tune the molecule's steric, electronic, and lipophilic properties, thereby modulating its biological activity. isca.in The most common and historically significant method for synthesizing the benzimidazole core is the Phillips condensation reaction, which involves the coupling of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative (such as an aldehyde, ester, or nitrile) under acidic conditions or high temperatures. nih.govrsc.org

Modern synthetic chemistry has expanded this toolbox to include a variety of catalytic and environmentally benign methods, such as microwave-assisted synthesis and reactions promoted by supported gold nanoparticles. nih.govrsc.org The ability to introduce substituents at the N-1, C-2, and C-5(6) positions is particularly crucial. nih.gov Functionalization at these sites allows for the creation of extensive libraries of compounds for high-throughput screening, accelerating the discovery of new drug candidates. Consequently, substituted benzimidazoles are not just targets of synthesis but are fundamental building blocks for creating more complex and potent therapeutic agents.

Identification of 1H-Benzimidazole, 6-bromo-2-(1-methylethyl)- within Chemical Precursor Landscapes

The specific compound, 1H-Benzimidazole, 6-bromo-2-(1-methylethyl)-, also known as 6-bromo-2-isopropyl-1H-benzimidazole, is identified as a strategic, though not widely documented, chemical intermediate. Its structure features two key points for synthetic diversification: an isopropyl group at the C-2 position and a bromine atom at the C-6 position.

The synthesis of this compound would logically follow the established Phillips methodology, involving the condensation of 4-bromo-1,2-phenylenediamine with a source for the isopropyl group, such as isobutyric acid or isobutyraldehyde (B47883) . nih.govresearchgate.net While specific literature detailing this exact reaction is scarce, the synthesis of the key precursor, 4-bromo-o-phenylenediamine, is well-established. patsnap.comprepchem.comgoogle.com

The true value of 1H-Benzimidazole, 6-bromo-2-(1-methylethyl)- in the precursor landscape lies in the reactivity of its bromine substituent. The bromo group serves as a versatile chemical handle for a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille reactions. nih.govnih.gov This allows for the introduction of a wide range of aryl, heteroaryl, or alkyl groups at the C-6 position, enabling the synthesis of a diverse library of novel compounds from a single, stable intermediate. This positions the compound as a valuable starting point for creating molecules with potentially new and improved biological activities.

Rationale for Comprehensive Academic Investigation of 1H-Benzimidazole, 6-bromo-2-(1-methylethyl)-

The rationale for a thorough investigation of 1H-Benzimidazole, 6-bromo-2-(1-methylethyl)- is multifaceted and compelling. It stems from the established importance of the benzimidazole scaffold and the predictable, yet powerful, influence of its specific substituents.

Bioisosteric Potential: The 2-isopropyl group provides a lipophilic character that can enhance membrane permeability and protein binding. Investigating this compound allows for the exploration of structure-activity relationships compared to other 2-alkyl or 2-aryl benzimidazoles, some of which have shown significant anti-inflammatory or antifungal activities. isca.innih.gov

Synthetic Versatility: As mentioned, the 6-bromo substituent is a key feature that makes this compound an attractive intermediate for synthetic chemists. It opens the door to extensive derivatization through modern cross-coupling chemistry, providing access to novel chemical space that is difficult to reach through direct synthesis. nih.govnih.gov

Analog-Based Drug Design: While this specific isomer is not widely studied, a closely related isomer, 6-bromo-1-isopropyl-2-methyl-1H-benzimidazole , is known as an intermediate in the synthesis of kinase inhibitors. acebiolab.com This provides a strong rationale for investigating 1H-Benzimidazole, 6-bromo-2-(1-methylethyl)- as a potential precursor for analogous or novel enzyme inhibitors, where the placement of the isopropyl group could significantly alter target specificity and potency.

Data Tables

Table 1: Properties of 1H-Benzimidazole, 6-bromo-2-(1-methylethyl)- and Key Precursors

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS Number
1H-Benzimidazole, 6-bromo-2-(1-methylethyl)-C₁₀H₁₁BrN₂239.11Not Available
4-bromo-1,2-phenylenediamineC₆H₇BrN₂187.041575-37-7
IsobutyraldehydeC₄H₈O72.1178-84-2
Isobutyric acidC₄H₈O₂88.1179-31-2

Table 2: Properties of a Structurally Related Isomer

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS Number
6-bromo-1-isopropyl-2-methyl-1H-benzimidazoleC₁₁H₁₃BrN₂253.141038408-36-4

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-2-propan-2-yl-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2/c1-6(2)10-12-8-4-3-7(11)5-9(8)13-10/h3-6H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCEZIENMTUHHCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC2=C(N1)C=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701265014
Record name 6-Bromo-2-(1-methylethyl)-1H-benzimidazole
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Molecular Weight

239.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

540516-32-3
Record name 6-Bromo-2-(1-methylethyl)-1H-benzimidazole
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-2-(1-methylethyl)-1H-benzimidazole
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Synthetic Methodologies and Strategic Route Development for 1h Benzimidazole, 6 Bromo 2 1 Methylethyl

Foundational Synthetic Routes to Benzimidazole (B57391) Core Structures

The construction of the benzimidazole core is typically achieved through cyclization reactions that form the imidazole (B134444) ring fused to a benzene (B151609) ring. Two of the most classical and widely employed methods involve the condensation of ortho-phenylenediamines with either aldehydes or carboxylic acids and their derivatives.

Condensation Reactions with ortho-Phenylenediamines and Aldehydes/Carboxylic Acids

The reaction of an ortho-phenylenediamine with an aldehyde or a carboxylic acid is a direct and versatile method for synthesizing 2-substituted benzimidazoles. mdpi.com When an aldehyde is used, the reaction proceeds through the formation of a Schiff base intermediate, which then undergoes cyclization and oxidation to yield the benzimidazole. mdpi.com This process can be facilitated by a variety of catalysts and reaction conditions, ranging from acidic catalysts to metal nanoparticles. mdpi.comrsc.org For instance, supported gold nanoparticles have been shown to be effective catalysts for the reaction between o-phenylenediamine (B120857) and aldehydes under ambient conditions. mdpi.com

Similarly, the condensation with carboxylic acids, often requiring harsh dehydrating conditions with acids like hydrochloric acid or polyphosphoric acid, is a traditional and effective route. nih.gov The reaction can also be carried out with carboxylic acid derivatives such as esters, nitriles, or acid chlorides. mdpi.com These methods offer a broad scope for introducing various substituents at the 2-position of the benzimidazole ring.

Cyclization Reactions in Benzimidazole Synthesis

Cyclization is the key step in forming the benzimidazole ring system. mdpi.comgrowingscience.com Following the initial condensation of the ortho-phenylenediamine with the carbonyl compound, an intramolecular cyclization occurs. mdpi.com In the case of aldehyde condensation, this is often followed by an oxidation step to form the aromatic imidazole ring. mdpi.com Various oxidizing agents can be employed, including hydrogen peroxide, air, or benzoquinone. nih.govorganic-chemistry.org

Modern synthetic developments have introduced a wide array of catalysts to make these cyclization reactions more efficient and environmentally friendly. These include solid acid catalysts, metal nanocomposites, and even enzymatic and microwave-assisted methods. rsc.orgorganic-chemistry.org For example, a polymeric-based solid acid has been used to synthesize 2-substituted benzimidazoles in excellent yields under mild conditions. rsc.org

Targeted Synthesis of 1H-Benzimidazole, 6-bromo-2-(1-methylethyl)-

The synthesis of the specifically substituted 1H-Benzimidazole, 6-bromo-2-(1-methylethyl)- requires a strategic approach that addresses the regioselective introduction of the bromine atom and the incorporation of the isopropyl (1-methylethyl) group.

Regioselective Bromination Strategies

The introduction of a bromine atom at the 6-position of the benzimidazole ring requires careful control of the reaction conditions to ensure regioselectivity. The electronic nature of the benzimidazole ring influences the position of electrophilic substitution.

One common strategy is to start with a pre-functionalized benzene derivative. For the target molecule, this would involve using 4-bromo-1,2-phenylenediamine as the starting material. The bromine atom is already in the desired position, and subsequent condensation with isobutyraldehyde (B47883) or isobutyric acid would directly yield the 6-bromo-2-isopropylbenzimidazole.

Alternatively, direct bromination of the pre-formed 2-isopropylbenzimidazole can be performed. Electrophilic aromatic bromination is a common method for preparing aryl bromides. nih.gov Reagents such as N-bromosuccinimide (NBS) are often used for this purpose, sometimes in the presence of a catalyst. nih.govresearchgate.net The regioselectivity of this reaction can be influenced by the solvent, temperature, and the specific brominating agent used. nih.gov Theoretical calculations can also be employed to predict the positional selectivity of electrophilic aromatic bromination. nih.govresearchgate.net

ReagentConditionsSelectivityReference
N-Bromosuccinimide (NBS)Acetonitrile, 0 °CHigh for specific positions nih.gov
Tetraalkylammonium tribromidesVariesHigh para-selectivity for phenols nih.gov
N-Bromosuccinimide (NBS)/silica gelVariesGood for regioselective bromination nih.gov

Introduction of the 1-Methylethyl (Isopropyl) Moiety

The isopropyl group at the 2-position is typically introduced by using the corresponding aldehyde or carboxylic acid in the initial condensation reaction. In this case, isobutyraldehyde or isobutyric acid would be condensed with the appropriate ortho-phenylenediamine. The reaction of p-phenylenediamine (B122844) with isobutyraldehyde has been studied, providing insight into the reactivity of this aldehyde. researchgate.net The aldol (B89426) condensation of isobutyraldehyde is also a relevant reaction in understanding its chemical behavior. researchgate.net

While the primary focus is on the synthesis of 1H-Benzimidazole, 6-bromo-2-(1-methylethyl)-, it is important to note that N-alkylation is a common subsequent reaction for benzimidazole derivatives. jyoungpharm.org This involves the substitution of the hydrogen atom on one of the nitrogen atoms of the imidazole ring. Various protocols exist for N-alkylation, often employing alkyl halides in the presence of a base. researchgate.net Selective mono-alkylation of primary amines can be achieved under controlled conditions. researchgate.net The use of dialkyl carbonates, such as dimethyl carbonate, is considered an environmentally benign method for N-alkylation. nih.gov

Alkylating AgentConditionsNotesReference
Alkyl halidesBase (e.g., Triethylamine)Common and versatile researchgate.net
Dimethyl carbonateCatalyst (e.g., Cu-Zr BNPs)Environmentally friendly nih.gov
Alkylation Agents and Reaction Conditions

The alkylation of the 1H-Benzimidazole, 6-bromo-2-(1-methylethyl)- core primarily targets the N-1 position of the imidazole ring. This transformation is crucial for modulating the compound's physicochemical properties and for creating diverse libraries of derivatives. A range of alkylating agents and reaction conditions have been developed to achieve this modification efficiently.

Commonly employed alkylating agents include alkyl halides, such as methyl iodide or n-propyl bromide. google.com The reaction is typically conducted in the presence of a base, which deprotonates the benzimidazole nitrogen, rendering it nucleophilic. Bases like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) are frequently used. google.comresearchgate.net To enhance reactivity and improve yields, especially in biphasic systems, a phase-transfer catalyst like tetrabutylammonium (B224687) bromide may be incorporated. google.com These reactions are generally performed under thermal conditions, with temperatures ranging from 35 to 100 °C and reaction times of 3 to 8 hours, depending on the substrate's reactivity. google.com

Alternative catalyst-free methods have also been explored. For instance, N-allylation and alkylation can be achieved using Morita–Baylis–Hillman (MBH) alcohols and acetates in a suitable solvent like toluene (B28343) at reflux. beilstein-journals.org In some cases, neat reactions, where the benzimidazole and alkylating agent are heated together without a solvent at high temperatures (e.g., 150 °C), can also drive the alkylation forward. researchgate.net

Alkylation Agent TypeTypical ReagentsBase/CatalystTypical Conditions
Alkyl HalideMethyl iodide, n-Propyl bromide, 3-Bromo-propan-1-olNaOH, KOH / Tetrabutylammonium bromide35-100 °C, 3-8 hours
MBH AdductsMBH Alcohols, MBH AcetatesNone (Catalyst-free)Toluene, Reflux
Neat Reaction3-Bromo-propan-1-olNone150 °C, 48 hours

Advanced Synthetic Transformations and Derivatization

The 1H-Benzimidazole, 6-bromo-2-(1-methylethyl)- scaffold possesses two primary sites for advanced functionalization: the bromine-substituted C-6 position on the benzene ring and the isopropyl-substituted C-2 position of the imidazole ring.

Palladium-Catalyzed Cross-Coupling Reactions at the 6-Position

The carbon-bromine bond at the 6-position is an ideal handle for introducing molecular complexity through palladium-catalyzed cross-coupling reactions. This approach allows for the formation of new carbon-carbon and carbon-nitrogen bonds, significantly expanding the chemical space accessible from this intermediate.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds by reacting the 6-bromo derivative with an organoboron compound, typically a boronic acid or boronic ester. youtube.com The reaction is catalyzed by a palladium(0) complex and requires a base to facilitate the transmetalation step. youtube.comnih.gov

The catalytic cycle involves three key steps: oxidative addition of the 6-bromobenzimidazole to the Pd(0) catalyst, transmetalation with the boronic acid derivative, and reductive elimination to yield the C-C coupled product and regenerate the Pd(0) catalyst. youtube.comyoutube.com The choice of palladium source, ligand, base, and solvent is critical for achieving high yields and can be tailored to the specific coupling partners.

ComponentExamplesFunction
Aryl Halide6-bromo-2-(1-methylethyl)-1H-benzimidazoleElectrophilic partner
Organoboron ReagentPhenylboronic acid, Pyridine-3-boronic acidNucleophilic partner
Palladium CatalystPd(PPh₃)₄, PdCl₂(dppf)Catalyzes the C-C bond formation
BaseK₂CO₃, Cs₂CO₃, K₃PO₄Activates the organoboron reagent for transmetalation
SolventDioxane/Water, Toluene, DMFSolubilizes reactants and catalyst
Buchwald-Hartwig Amination

For the synthesis of arylamines, the Buchwald-Hartwig amination provides a powerful tool for forming a carbon-nitrogen bond at the 6-position. wikipedia.org This reaction couples the 6-bromobenzimidazole with a primary or secondary amine in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a strong, non-nucleophilic base. acsgcipr.orgyoutube.com

The development of specialized, sterically hindered phosphine ligands (e.g., RuPhos, BrettPhos) has been instrumental in expanding the scope of this reaction to include a wide variety of amines and aryl halides, including halo-benzimidazoles. nih.govlibretexts.org The base, often a metal alkoxide or an amide base like lithium bis(trimethylsilyl)amide (LiHMDS), is crucial for generating the palladium amide intermediate that precedes reductive elimination. nih.gov

ComponentExamplesFunction
Aryl Halide6-bromo-2-(1-methylethyl)-1H-benzimidazoleElectrophilic partner
AmineMorpholine, Aniline, BenzylamineNucleophilic partner
Palladium PrecatalystPd₂(dba)₃, RuPhos Pd G3, BrettPhos PrecatalystSource of active Pd(0) catalyst
LigandRuPhos, BrettPhos, t-BuXPhosStabilizes catalyst, promotes key reaction steps
BaseNaOt-Bu, K₂CO₃, LiHMDSDeprotonates the amine
SolventToluene, Dioxane, THFReaction medium

Diversification at the 2-Position

While the 2-position of the target compound is occupied by an isopropyl group, strategies for diversification at this site are an important consideration in benzimidazole synthesis. Direct functionalization of the existing isopropyl group is synthetically challenging. Instead, diversity at the C-2 position is most commonly achieved by varying the starting materials during the initial synthesis of the benzimidazole ring.

The standard synthesis involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative. nih.govnih.gov By simply replacing isobutyric acid (which provides the 2-isopropyl group) with other carboxylic acids (e.g., phenylacetic acid) or aldehydes, a wide array of 2-substituted benzimidazoles can be prepared. nih.govresearchgate.net

Alternatively, for a 2-unsubstituted benzimidazole, direct C-H functionalization at the C-2 position represents a modern and atom-economical approach for introducing substituents. researchgate.net Methodologies involving transition metal catalysis, such as rhodium(I)-catalyzed C-H activation, can be used to introduce various alkyl groups directly onto the C-2 carbon. nih.gov While not directly applicable to the pre-formed 2-isopropyl derivative, this strategy is a key method for creating diversity at this position from a different precursor.

Multi-Component Reactions for Benzimidazole Scaffold Construction

Multi-component reactions (MCRs) offer a powerful and efficient approach to the synthesis of complex molecules like benzimidazoles from simple starting materials in a single step. nih.gov This strategy is highly valued for its atom economy, time and cost-effectiveness, making it a cornerstone of modern organic synthesis. rsc.org For the targeted synthesis of 1H-Benzimidazole, 6-bromo-2-(1-methylethyl)-, a plausible three-component reaction could involve 4-bromo-1,2-phenylenediamine, isobutyraldehyde, and an oxidizing agent.

A notable example of an MCR for benzimidazole synthesis involves the iron-catalyzed reaction of benzo-1,2-quinone, aldehydes, and ammonium (B1175870) acetate (B1210297) as a nitrogen source. nih.gov This domino reaction proceeds through C-N bond formation and subsequent cyclization under mild conditions. nih.gov Adapting this to the target molecule would involve the in-situ oxidation of 4-bromo-1,2-phenylenediamine to the corresponding quinone, followed by the condensation with isobutyraldehyde and ammonium acetate.

Another versatile MCR approach is the copper-catalyzed reaction of 2-haloanilines, aldehydes, and sodium azide (B81097). organic-chemistry.org This one-pot, three-component synthesis provides a direct route to various benzimidazole derivatives in good yields. organic-chemistry.org The reaction of an appropriately substituted aryl amine, an aldehyde, and an azide can also be facilitated by a copper catalyst, where the imine intermediate acts as a directing group. organic-chemistry.org

The general scheme for a multi-component synthesis of the target compound is presented below:

Table 1: Illustrative Multi-Component Reaction for 1H-Benzimidazole, 6-bromo-2-(1-methylethyl)-

Reactant 1Reactant 2Reactant 3 (Nitrogen Source)Catalyst/ConditionsProduct
4-bromo-1,2-phenylenediamineIsobutyraldehydeAmmonium acetateFe(III)-porphyrin complex, mild conditions1H-Benzimidazole, 6-bromo-2-(1-methylethyl)-
2-amino-4-bromoanilineIsobutyraldehydeSodium azideCopper(I) chloride/TMEDA, DMSO, 120°C1H-Benzimidazole, 6-bromo-2-(1-methylethyl)-

This table is for illustrative purposes and specific reaction conditions may require optimization.

Green Chemistry Approaches in Benzimidazole Synthesis

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of benzimidazoles. chemmethod.comsphinxsai.com These approaches focus on milder reaction conditions, the use of environmentally benign solvents, and energy-efficient techniques like microwave irradiation. mdpi.comeprajournals.com

Microwave-assisted synthesis has emerged as a highly efficient and green alternative to conventional heating methods for the synthesis of benzimidazole derivatives. benthamdirect.comeurekaselect.com This technique often leads to significantly reduced reaction times, higher yields, and cleaner reactions. arkat-usa.orgingentaconnect.com The first reported microwave-assisted synthesis of benzimidazoles involved the reaction of 1,2-diaminobenzenes with esters or other carbonyl compounds on solid mineral supports in a dry media. scispace.com

For the synthesis of 1H-Benzimidazole, 6-bromo-2-(1-methylethyl)-, a microwave-assisted condensation of 4-bromo-1,2-phenylenediamine with isobutyraldehyde or isobutyric acid would be a viable and efficient route. scispace.com This approach can often be performed without a catalyst, further enhancing its green credentials. benthamdirect.comingentaconnect.com The reaction times for such syntheses are typically in the range of 5 to 10 minutes, with yields reported to be as high as 94% to 98%. benthamdirect.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of Benzimidazoles

ParameterConventional HeatingMicrowave-Assisted SynthesisReference
Reaction Time Several hours5-10 minutes benthamdirect.com
Energy High energy consumptionLower energy consumption arkat-usa.org
Yield Moderate to goodOften higher yields (94-98%) benthamdirect.com
Solvent Often requires high-boiling, toxic solventsCan be performed under solvent-free conditions or in green solvents arkat-usa.org
Byproducts Can lead to the formation of more side productsGenerally cleaner reactions with fewer byproducts arkat-usa.org

The use of sustainable solvents and reagents is another key aspect of green chemistry in benzimidazole synthesis. eprajournals.com Traditional methods often employ toxic and environmentally harmful organic solvents. eprajournals.com To address this, researchers have explored the use of greener alternatives.

Deep eutectic solvents (DESs) have been successfully used as both the reaction medium and reagent for the synthesis of benzimidazole derivatives. nih.govnih.gov For instance, a DES formed from choline (B1196258) chloride and o-phenylenediamine can be used for the selective synthesis of 2-substituted or 1,2-disubstituted benzimidazoles. nih.gov This methodology offers high yields, selectivity, and easy work-up procedures. nih.gov Another study reported the use of a DES derived from ZrOCl₂·8H₂O and urea (B33335) as an efficient and reusable catalyst for benzimidazole synthesis. researchgate.net

Water is another environmentally benign solvent that has been utilized for the synthesis of benzimidazoles. sphinxsai.com D-glucose has been employed as a biorenewable C1 synthon in the oxidative cyclization of o-phenylenediamines in water, leading to excellent yields and short reaction times. organic-chemistry.org

Solvent-free reactions represent an ideal green chemistry approach by completely eliminating the need for a solvent. eprajournals.comeprajournals.com The condensation of o-phenylenediamines with aldehydes or carboxylic acids can often be carried out under solvent-free conditions, particularly with microwave irradiation, to afford the desired benzimidazole derivatives in high yields. eprajournals.com

Table 3: Examples of Sustainable Solvents and Reagents in Benzimidazole Synthesis

Green ApproachExampleAdvantagesReference
Deep Eutectic Solvents Choline chloride/o-phenylenediamineActs as both solvent and reactant, high yields, selectivity, easy work-up nih.gov
ZrOCl₂·8H₂O/ureaEfficient and reusable catalyst researchgate.net
Aqueous Media D-glucose as a C1 synthon in waterBiorenewable reagent, environmentally benign solvent, excellent yields organic-chemistry.org
Solvent-Free Reactions Condensation of o-phenylenediamine with aldehydes under microwave irradiationEliminates solvent waste, high efficiency eprajournals.com

Spectroscopic and Advanced Structural Elucidation of 1h Benzimidazole, 6 Bromo 2 1 Methylethyl and Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. For 1H-Benzimidazole, 6-bromo-2-(1-methylethyl)-, a combination of ¹H, ¹³C, and two-dimensional NMR techniques provides a complete picture of the atomic framework. Due to the tautomerism inherent in N-unsubstituted benzimidazoles, NMR spectra can sometimes show broadened peaks or averaged signals depending on the solvent and temperature. mdpi.com

The ¹H NMR spectrum provides detailed information about the proton environments within the molecule. The spectrum of 1H-Benzimidazole, 6-bromo-2-(1-methylethyl)- can be divided into two key regions: the aliphatic isopropyl region and the aromatic region.

Isopropyl Region: The 2-(1-methylethyl) group gives rise to two distinct signals. The single methine proton (-CH) is expected to appear as a septet, a seven-line pattern, due to coupling with the six equivalent protons of the two methyl groups. This signal would likely be found in the range of δ 3.0–3.3 ppm. The six methyl protons (-CH₃) are equivalent and will appear as a doublet, coupling to the single methine proton, with an expected chemical shift around δ 1.3–1.5 ppm. rsc.org

Aromatic Region: The benzimidazole (B57391) core features three aromatic protons. The bromine atom at the C6 position influences the chemical shifts and splitting patterns of these protons.

H-7: This proton is adjacent to the bromine atom and is expected to appear as a doublet.

H-5: This proton is ortho to the bromine atom and would likely appear as a doublet of doublets.

H-4: This proton is meta to the bromine and would appear as a doublet. The typical aromatic region for benzimidazoles is between δ 7.0 and 7.8 ppm. rsc.org The broad N-H proton of the imidazole (B134444) ring is also expected in the downfield region of the spectrum, often above δ 12.0 ppm, though its visibility and sharpness can depend on the solvent and concentration. ias.ac.in

Table 1: Predicted ¹H NMR Spectral Data for 1H-Benzimidazole, 6-bromo-2-(1-methylethyl)-


Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
-CH(CH₃)₂3.0 - 3.3Septet (sept)~6.8
-CH(CH₃)₂1.3 - 1.5Doublet (d)~6.9
Aromatic H (H-4, H-5, H-7)7.0 - 7.8mN/A
N-H>12.0Broad Singlet (br s)N/A

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their electronic state. For 1H-Benzimidazole, 6-bromo-2-(1-methylethyl)-, ten distinct carbon signals are expected.

Aliphatic Carbons: The isopropyl group will show two signals: one for the methine carbon (-CH) around δ 28-30 ppm and another for the two equivalent methyl carbons (-CH₃) around δ 21-23 ppm. rsc.org

Aromatic and Heterocyclic Carbons: The benzimidazole core contains eight carbons. The C2 carbon, bonded to the isopropyl group, is significantly deshielded and expected to appear around δ 160 ppm. rsc.org The carbon atom attached to the bromine (C6) will be influenced by the halogen's electronic effects. The remaining aromatic and bridgehead carbons (C3a, C4, C5, C7, C7a) will resonate in the typical range of δ 110-145 ppm. mdpi.com

Table 2: Predicted ¹³C NMR Spectral Data for 1H-Benzimidazole, 6-bromo-2-(1-methylethyl)-


Carbon AssignmentPredicted Chemical Shift (δ, ppm)
-CH(CH₃)₂21 - 23
-CH(CH₃)₂28 - 30
Aromatic/Heterocyclic (C4, C5, C6, C7, C3a, C7a)110 - 145
C2~160

2D NMR experiments are essential for the definitive assignment of all proton and carbon signals by revealing through-bond and through-space correlations.

COSY (Correlation Spectroscopy): This experiment would show a cross-peak between the isopropyl methine proton and the methyl protons, confirming their direct spin-spin coupling. It would also help trace the connectivity between the coupled protons in the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with their directly attached carbon atoms. It would definitively link the isopropyl -CH proton signal to the -CH carbon signal and the aromatic proton signals to their respective carbon signals, aiding in unambiguous assignment.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment

Vibrational spectroscopy probes the functional groups present in a molecule. The IR spectrum of 1H-Benzimidazole, 6-bromo-2-(1-methylethyl)- is expected to show several characteristic absorption bands.

N-H Stretch: A broad absorption band between 3100-3400 cm⁻¹ is characteristic of the N-H stretching vibration of the imidazole ring, often broadened due to hydrogen bonding. rsc.org

C-H Stretches: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the isopropyl group are expected just below 3000 cm⁻¹.

C=N and C=C Stretches: The stretching vibrations of the C=N bond in the imidazole ring and the C=C bonds in the benzene (B151609) ring are expected in the 1450-1630 cm⁻¹ region. rsc.org

Fingerprint Region: The region below 1500 cm⁻¹ contains complex vibrations, including C-N stretching, in-plane and out-of-plane bending modes, and the C-Br stretch, which is expected at lower wavenumbers (typically 500-650 cm⁻¹). docbrown.info

Table 3: Predicted IR Absorption Bands for 1H-Benzimidazole, 6-bromo-2-(1-methylethyl)-


Vibrational ModePredicted Wavenumber (cm⁻¹)Intensity
N-H stretch3100 - 3400Medium-Broad
Aromatic C-H stretch3000 - 3100Medium-Weak
Aliphatic C-H stretch2850 - 2970Medium-Strong
C=N / C=C stretch1450 - 1630Medium-Strong
C-Br stretch500 - 650Medium-Strong

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pathways of a compound. The molecular formula of 1H-Benzimidazole, 6-bromo-2-(1-methylethyl)- is C₁₀H₁₁BrN₂.

Molecular Ion Peak: Due to the nearly equal natural abundance of the bromine isotopes (⁷⁹Br and ⁸¹Br), the molecular ion ([M]⁺) is expected to appear as a characteristic pair of peaks (an isotopic doublet) of approximately 1:1 intensity at m/z 238 and 240.

Fragmentation Pattern: The primary fragmentation pathways for benzimidazole derivatives often involve cleavages related to the substituents and the heterocyclic ring.

A common fragmentation would be the loss of a methyl radical (•CH₃, 15 Da) from the isopropyl group, leading to a stable secondary carbocation fragment ([M-15]⁺) at m/z 223/225.

Another characteristic fragmentation of the benzimidazole core is the loss of hydrogen cyanide (HCN, 27 Da), which could occur from the molecular ion or subsequent fragments. nist.gov

Table 4: Predicted Key Fragments in the Mass Spectrum of 1H-Benzimidazole, 6-bromo-2-(1-methylethyl)-


m/z ValueProposed Fragment Identity
238 / 240[M]⁺ (Molecular Ion)
223 / 225[M - CH₃]⁺

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides insight into the electronic transitions within the conjugated π-system of the molecule. The parent 1H-Benzimidazole compound exhibits characteristic absorption maxima related to π → π* transitions. nist.govnist.gov For 1H-Benzimidazole, 6-bromo-2-(1-methylethyl)-, the benzimidazole chromophore is modified by two auxochromes: the bromo group and the isopropyl group.

The parent benzimidazole shows strong absorptions around 243 nm, 274 nm, and 281 nm. nist.gov

The bromo substituent, with its lone pairs of electrons, and the electron-donating isopropyl group are expected to cause a bathochromic shift (a shift to longer wavelengths) of these absorption bands. Therefore, the absorption maxima for the title compound are predicted to be shifted to slightly longer wavelengths compared to the unsubstituted benzimidazole.

Computational and Theoretical Investigations of 1h Benzimidazole, 6 Bromo 2 1 Methylethyl Analogs

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the electronic structure and properties of molecules. For benzimidazole (B57391) derivatives, these methods provide a microscopic understanding of their geometry, reactivity, and interaction potential.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. nih.gov It is frequently employed to determine the optimized molecular geometry, which corresponds to the lowest energy conformation of a molecule. nih.gov For benzimidazole analogs, DFT calculations, often using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with basis sets like 6-31G(d,p) or 6-311++G(d,p), are utilized to predict bond lengths, bond angles, and dihedral angles. nih.govresearchgate.net

These calculations have shown that substitutions on the benzimidazole ring system can lead to significant changes in the molecule's geometry. researchgate.net For instance, the planarity of the bicyclic benzimidazole core can be influenced by the nature of the substituent at the C-2 position, which in turn affects the molecule's electronic properties and potential for intermolecular interactions. electrochemsci.org The optimized geometric parameters obtained from DFT are crucial for subsequent computational studies, including docking and molecular dynamics simulations.

HOMO-LUMO Analysis for Reactivity and Stability

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). nih.gov The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. dergipark.org.tr The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular reactivity and kinetic stability. electrochemsci.orgirjweb.com

A large HOMO-LUMO gap suggests high stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small energy gap indicates that a molecule is more reactive. electrochemsci.org In studies of benzimidazole derivatives, HOMO-LUMO analysis has been used to understand their potential as corrosion inhibitors, where the ability to donate electrons to a metal surface is key. electrochemsci.org The distribution of these orbitals across the molecule also identifies the most probable sites for electrophilic and nucleophilic attacks. For many benzimidazole derivatives, the HOMO is typically localized on the benzene (B151609) and imidazole (B134444) rings, indicating these are the primary electron-donating sites. electrochemsci.orgdergipark.org.tr

Table 1: Frontier Molecular Orbital Energies and Properties of Benzimidazole Analogs

Compound EHOMO (eV) ELUMO (eV) Energy Gap (ΔE) (eV) Chemical Hardness (η)

| Derivative 1A | -6.2967 | -1.8096 | 4.4871 | 2.2449 |

This is a representative table created with data for a brominated imidazole derivative to illustrate the typical values obtained from quantum chemical calculations. irjweb.com

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting how it will interact with other molecules. nih.gov The MEP map illustrates the electrostatic potential on the surface of a molecule, using a color scale to denote different potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue represents regions of positive electrostatic potential (electron-poor), which are favorable for nucleophilic attack. dergipark.org.trnih.gov Green areas correspond to neutral potential.

For benzimidazole derivatives, MEP maps reveal that the most negative potential is often localized over electronegative atoms, such as the nitrogen atoms of the imidazole ring and any oxygen or halogen substituents. nih.gov The hydrogen atoms, particularly the N-H proton of the imidazole ring, typically show a positive potential. This information is crucial for understanding non-covalent interactions, such as hydrogen bonding, which play a significant role in the binding of these molecules to biological targets. nih.govnih.gov

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For benzimidazole analogs, MD simulations are particularly useful for investigating the stability of a ligand-protein complex after it has been predicted by molecular docking. tandfonline.com By simulating the complex in a dynamic environment that mimics physiological conditions, researchers can assess the stability of the binding pose and the key interactions that maintain it. nih.govnih.gov

A common metric used to analyze the stability of the complex is the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand. nih.gov A stable RMSD value over the simulation time suggests that the complex has reached equilibrium and the ligand remains securely bound in the active site. researchgate.net MD simulations provide detailed insights into the conformational changes that both the ligand and the protein may undergo upon binding, offering a more dynamic and realistic picture of the molecular recognition process than static docking models alone. nih.gov

In Silico Predictions of Molecular Interactions

In silico methods for predicting molecular interactions are essential for screening large libraries of compounds and prioritizing candidates for further experimental testing. These computational techniques model the interaction between a small molecule, such as a benzimidazole derivative, and a biological macromolecule.

Docking Studies with Target Macromolecules (e.g., enzymes, receptors)

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule to a second when they form a stable complex. ymerdigital.comnih.gov It is widely used in drug discovery to screen virtual libraries of compounds against a specific biological target, such as an enzyme or a receptor, to identify potential inhibitors or activators. nih.govijpsjournal.com

Numerous docking studies have been performed on benzimidazole analogs to explore their potential as therapeutic agents. nih.gov These studies have targeted a wide range of macromolecules. For example, benzimidazole derivatives have been docked into the active sites of enzymes like cyclooxygenase-2 (COX-2) to investigate their anti-inflammatory potential, and against microbial enzymes such as DNA gyrase and aspartate semialdehyde dehydrogenase to assess their antimicrobial activity. ijpsjournal.comresearchgate.netnih.gov In cancer research, targets have included protein kinases and estrogen receptors. ymerdigital.comnih.gov The results of docking studies are typically reported as a docking score, which is an estimate of the binding free energy, and a detailed analysis of the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues of the target protein. nih.govresearchgate.net

Table 2: Summary of Molecular Docking Studies on Benzimidazole Analogs

Compound Class Target Macromolecule PDB ID Docking Score (kcal/mol) Potential Application
2-Substituted Benzimidazoles Estrogen Receptor Alpha (ER-alpha) 3ERT -8.3 Anticancer ymerdigital.com
2-Substituted Benzimidazoles Cyclin-Dependent Kinase 8 (CDK-8) 5FGK -8.907 Anticancer nih.gov
Benzimidazole Analogs Cyclooxygenase-2 (COX-2) 6COX -11.34 Anti-inflammatory researchgate.net
Benzimidazole Derivatives DNA Gyrase 6RKS Not specified Antimicrobial ijpsjournal.com
Benzimidazole Derivatives LasR protein (Pseudomonas aeruginosa) Not specified Not specified Anti-biofilm nih.gov

| 4-(1H-benzimidazol-2-yl)-benzene-1,3-diols | Acetylcholinesterase (AChE) | Not specified | Not specified | Alzheimer's Disease semanticscholar.org |

Pharmacophore Model Development for Benzimidazole Scaffolds

Pharmacophore modeling is a pivotal computational technique in drug discovery, utilized to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. For the benzimidazole scaffold, which is a privileged structure in medicinal chemistry, pharmacophore models serve as powerful tools for designing and discovering new therapeutic agents with enhanced potency and selectivity. researchgate.net

The development of a pharmacophore model for benzimidazole analogs typically begins with a set of molecules with known biological activities against a specific target. These models identify common chemical features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups.

One notable application involved the development of three-dimensional quantitative structure-activity relationship (3D-QSAR) models for a series of benzimidazole-based agonists of the Farnesoid X receptor (FXR), a target for diabetes mellitus treatment. nih.gov A study involving 48 such compounds led to the generation of several pharmacophore hypotheses. The most statistically significant model, designated HHHRR, consisted of three hydrophobic features and two aromatic rings. nih.govresearchgate.net This model demonstrated robust predictive power, as detailed in the statistical validation table below. nih.gov

Table 1: Statistical Validation of the HHHRR Pharmacophore Model for FXR Agonists

ParameterValueDescription
R² (Training Set)0.8974Correlation coefficient for the 39-compound training set, indicating a strong fit of the model.
Q² (Test Set)0.7559Predictive correlation coefficient for the 9-compound test set, indicating good predictive power.

Data sourced from a 3D-QSAR study on benzimidazole derivatives as FXR agonists. nih.gov

In another strategic application, a unique pharmacophore model centered on the benzimidazole core was designed to create potential inhibitors for Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in anticancer therapy. This model identified crucial interactions within the receptor's active site. The essential pharmacophoric requirements for effective VEGFR-2 inhibition include:

A "hinge-binding" heteroaromatic system. nih.gov

A central aromatic linker. nih.gov

A hydrogen-bonding moiety capable of interacting with key amino acid residues like Glu885, Cys919, and Asp1046. nih.gov

A terminal lipophilic tail to occupy a hydrophobic pocket. nih.gov

The efficacy of newly designed benzimidazole-oxadiazole derivatives based on this pharmacophore concept was evaluated, with compounds 4r and 4s showing significant inhibitory potential against VEGFR-2, comparable to the established inhibitor Sorafenib.

Table 2: VEGFR-2 Inhibitory Activity of Benzimidazole Analogs

CompoundIC₅₀ (μM)
Sorafenib0.312 ± 0.0112
4r0.418 ± 0.021
4s0.502 ± 0.028

IC₅₀ values represent the concentration required for 50% inhibition of VEGFR-2.

These examples underscore the utility of pharmacophore modeling in translating the structural information of benzimidazole analogs into predictive models that guide the rational design of novel, potent, and target-specific therapeutic agents.

Solvent Effects on Spectroscopic Properties: IEF-PCM Methodologies

The spectroscopic properties of molecules, such as their UV-visible absorption spectra, are significantly influenced by their environment, particularly the polarity of the solvent. This phenomenon, known as solvatochromism, can be investigated through both experimental measurements and advanced computational methods to understand the electronic structure of molecules like benzimidazole and its derivatives. researchgate.netnih.gov

A powerful computational approach for this purpose is the combination of Time-Dependent Density Functional Theory (TD-DFT) with a Polarizable Continuum Model (PCM), such as the Integral Equation Formalism (IEF-PCM). rsc.orgmdpi.com This methodology models the solvent as a continuous dielectric medium, allowing for the calculation of electronic transition energies and absorption spectra of a solute molecule within that environment. rsc.org The IEF-PCM method effectively accounts for the bulk electrostatic effects of the solvent on the solute's ground and excited electronic states. rsc.orgacs.org

Theoretical studies on benzimidazole derivatives have employed the IEF-PCM approach to simulate the effect of different dielectric constants on UV-vis absorption and emission spectra. researchgate.net These calculations can accurately predict the shifts in absorption maxima (λmax) as the solvent polarity changes. An increase in solvent polarity generally leads to a bathochromic (red) shift in the absorption bands for many benzimidazole derivatives, indicating that the excited state is more polar than the ground state and is thus better stabilized by polar solvents. researchgate.net

The magnitude of this shift provides insight into the charge transfer characteristics of the molecule upon electronic excitation. researchgate.net The agreement between experimental spectra and those simulated using the TD-DFT/IEF-PCM method is often very good, validating the model's accuracy. nih.govsapub.org

The following table presents illustrative data showing the effect of solvent polarity on the maximum absorption wavelength (λmax) for representative organic compounds, demonstrating the typical bathochromic shifts observed with increasing solvent polarity.

Table 3: Solvent Effects on UV-Visible Absorption Maxima (λmax)

SolventDielectric Constant (ε)λmax (nm) for Compound Aλmax (nm) for Compound B
Cyclohexane2.02286-
Chloroform4.81-502-512
Methanol32.7294486-502
Acetonitrile37.5292-
DMF (Dimethylformamide)38.3-626-654
DMSO (Dimethyl sulfoxide)46.7295-

Data for Compound A (Flavone) and Compound B (Thiophene Dyes) are used as examples to illustrate the solvatochromic effect. mdpi.com

By applying IEF-PCM and TD-DFT, researchers can dissect the contributions of non-specific dipolar interactions and specific solute-solvent interactions (like hydrogen bonding) to the observed spectral shifts. nih.gov This detailed understanding of how solvent environments modulate the photophysical properties of benzimidazole analogs is crucial for applications in materials science and for designing fluorescent probes. christuniversity.in

Structure Activity Relationship Sar and Mechanistic Exploration of Benzimidazole Scaffolds

General Principles of SAR in Benzimidazole (B57391) Derivatives

The biological activity of benzimidazole derivatives is profoundly influenced by the nature and position of substituents on the bicyclic core. nih.gov SAR studies consistently demonstrate that modifications at the N1, C2, C5, and C6 positions are critical in determining the potency and selectivity of these compounds. nih.govnih.gov The benzimidazole nucleus itself serves as a versatile pharmacophore, and its electron-rich nature facilitates interactions with various biological macromolecules. researchgate.net

The general principles of SAR for this class of compounds can be summarized as follows:

Substituent Position: The location of a substituent on the benzimidazole ring dictates its spatial orientation and ability to interact with specific amino acid residues within a target's binding site. Substitutions at N1, C2, C5, and C6 have been extensively studied and shown to significantly impact biological outcomes. nih.gov

Electronic Effects: The introduction of electron-donating or electron-withdrawing groups can alter the electronic distribution of the benzimidazole ring system, influencing its pKa and its capacity to act as a hydrogen bond donor or acceptor. tandfonline.com For instance, an electron-withdrawing nitro group at the 6-position was found to be more active in certain anti-inflammatory models than electron-donating groups. nih.gov

Lipophilicity and Steric Factors: The size, shape, and hydrophobicity of substituents affect the compound's pharmacokinetic properties and its fit within the target's binding pocket. Strategic modifications can enhance binding affinity by occupying hydrophobic pockets or by avoiding steric clashes. tandfonline.com

Bioisosteric Replacement: The replacement of certain functional groups with others of similar size, shape, and electronic character (bioisosteres) is a common strategy to optimize activity. For example, various heterocyclic rings can be substituted at different positions to modulate the compound's pharmacological profile. nih.gov

These principles guide the rational design of novel benzimidazole derivatives with improved therapeutic potential. nih.govrroij.com

Influence of Substituents at Key Positions (N1, C2, C5/6, C4) on Biological Engagement

The specific placement of functional groups on the benzimidazole scaffold is a determining factor for biological activity. The most influential positions are N1, C2, and the C5/C6 positions on the benzene (B151609) ring. nih.govnih.gov

N1 Position: Substitution at the N1 position often impacts the compound's interaction with the target protein and can modulate its pharmacokinetic properties. For instance, the introduction of various heterocyclic moieties at N1 has been shown to be effective for anti-inflammatory activity. nih.gov In the context of VEGFR-2 kinase inhibition, the N1 nitrogen of the benzimidazole plays a critical role in the binding mechanism. acs.org A substituent on the N1 nitrogen can also render a compound essentially inactive in other contexts, such as in the case of certain proton pump inhibitors. tandfonline.com

C2 Position: The C2 position is arguably the most frequently modified site on the benzimidazole ring. Substituents at this position project directly into the binding sites of many enzymes, allowing for significant modulation of potency and selectivity. nih.govrroij.com For example, aryl groups, alkyl chains, and various heterocyclic systems have been introduced at C2 to enhance antiviral, anti-inflammatory, and anticancer activities. nih.govrroij.com The nature of the C2 substituent can determine the mechanism of action; for instance, a benzimidazole with anacardic acid at C2 inhibits COX-2. nih.gov

C5/C6 Positions: These positions on the benzo portion of the ring are often substituted to fine-tune activity, solubility, and metabolic stability. The electronic properties of substituents at C5 and C6 can have a substantial effect. For example, a nitrile group at the C6 position resulted in excellent inhibition of Janus kinase 3 (JAK3). nih.gov Similarly, electron-releasing groups like methoxy (B1213986) at C6 have been shown to confer strong anti-inflammatory activity in certain series. nih.gov The interchangeability of substitution at the 5- and 6-positions is common due to the tautomeric nature of the N-unsubstituted benzimidazole ring.

Halogen atoms, such as bromine and fluorine, are frequently incorporated into benzimidazole scaffolds to modulate their physicochemical properties and biological activity. mdpi.com The inclusion of halogens can enhance binding affinity through halogen bonding, increase metabolic stability by blocking sites of metabolism, and alter lipophilicity, thereby improving cell permeability. mdpi.com

The effect of halogenation is highly dependent on its position. acs.org In the case of 1H-Benzimidazole, 6-bromo-2-(1-methylethyl)-, the bromine atom at the C6 position significantly influences the molecule's electronic character. Bromine is an electron-withdrawing group via induction but can also participate in halogen bonding, a specific type of non-covalent interaction with electron-rich atoms like oxygen or nitrogen in a protein's active site. mdpi.com Theoretical studies suggest that the effect of halogenation on properties like excited-state intramolecular proton transfer (ESIPT) is less significant than solvent effects, allowing halogenation to be chosen strategically during synthesis. nih.gov In some kinase inhibitors, the incorporation of halogens has been shown to enhance potency and selectivity. mdpi.com

Alkyl and aryl substituents are commonly introduced to the benzimidazole core, particularly at the C2 position, to modulate activity.

Alkyl Substituents: Small alkyl groups, such as the 1-methylethyl (isopropyl) group in the target compound, can enhance binding by fitting into hydrophobic pockets within the enzyme's active site. The size and branching of the alkyl chain are critical. For instance, short-chain alkyl groups at the terminal end of a substituent have been found to enhance antimicrobial activity due to their mildly hydrophobic character. rsc.org

Aryl Substituents: The introduction of an aryl group, often at the C2 position, can lead to potent biological activity through π-π stacking interactions with aromatic amino acid residues (e.g., tyrosine, phenylalanine, tryptophan) in the target's binding site. researchgate.net The substitution pattern on the aryl ring itself provides another layer for SAR exploration. For example, electron-withdrawing or electron-donating groups on a C2-phenyl ring can fine-tune the electronic properties and binding affinity of the entire molecule. mdpi.com

Incorporating other heterocyclic rings into the benzimidazole structure is a powerful strategy for developing novel therapeutic agents with enhanced or dual activities. nih.gov These hybrid molecules can form additional hydrogen bonds or other interactions with the target, leading to increased potency and selectivity.

For example, pyrimidine-fused benzimidazoles have been explored as potent inhibitors of lymphocyte-specific protein tyrosine kinase (Lck). nih.gov Similarly, the attachment of a thiazole (B1198619) ring to the benzimidazole core has produced highly potent and selective inhibitors of bacterial dihydrofolate reductase (DHFR). acs.org The choice of the heterocyclic ring and its point of attachment to the benzimidazole scaffold are crucial for optimizing interactions within the target's active site. nih.govtandfonline.com

Mechanistic Pathways of Benzimidazole-Target Interactions (Excluding Clinical Outcomes)

Benzimidazole derivatives exert their biological effects by interacting with a wide range of molecular targets, most notably enzymes. Their inhibitory mechanisms are diverse and depend on both the specific derivative and the target enzyme.

Kinases: Benzimidazole-based compounds are common scaffolds for kinase inhibitors. nih.gov They often function as ATP-competitive inhibitors, where the benzimidazole core acts as a hinge-binding motif, mimicking the adenine (B156593) part of ATP to form hydrogen bonds with the kinase's hinge region. acs.orgnih.gov In some cases, the benzimidazole moiety serves as a scaffold, positioning other functional groups for optimal interaction with the ATP-binding pocket without directly binding the hinge. nih.gov For instance, certain benzimidazole-ureas are potent inhibitors of VEGFR-2 and TIE-2 tyrosine kinase receptors. acs.org

Helicases: Helicases are motor proteins that unwind nucleic acid duplexes. Benzimidazole derivatives have been identified as potent inhibitors of viral helicases, such as the hepatitis C virus (HCV) NS3 helicase. nih.govacs.org The mechanism often involves non-competitive inhibition with respect to ATP but competitive inhibition with respect to the nucleic acid substrate. nih.govresearchgate.net Some symmetrical benzimidazole compounds are thought to bind to the helicase in place of the nucleic acid, thereby preventing the unwinding process. nih.govacs.org

DNA Gyrase B: DNA gyrase is a bacterial topoisomerase essential for DNA replication. Benzimidazoles have been developed as inhibitors that target the ATP-binding site on the Gyrase B (GyrB) subunit. nih.govacs.org By occupying this site, they prevent ATP hydrolysis, which is necessary for the enzyme's function of introducing negative supercoils into DNA. nih.gov Docking studies suggest that these compounds make key hydrogen bond contacts within the ATP-binding pocket, similar to other novel bacterial topoisomerase inhibitors (NBTIs). nih.govnih.govresearchgate.net

Acetylcholinesterase (AChE): AChE is a key enzyme in the central nervous system that breaks down the neurotransmitter acetylcholine. Benzimidazole derivatives have been designed as AChE inhibitors for potential use in treating neurodegenerative diseases. physchemres.orgnih.gov Their mechanism involves binding within the active site gorge of the enzyme. The benzimidazole ring can engage in π-π stacking interactions with aromatic residues like tryptophan in the catalytic active site, while various substituents can form additional hydrogen bonds or hydrophobic interactions to stabilize the enzyme-inhibitor complex. nih.govresearchgate.net

Dihydrofolate Reductase (DHFR): DHFR is a crucial enzyme in the synthesis of nucleotides and is a target for antimicrobial and anticancer drugs. nih.gov While many classical DHFR inhibitors are based on the 2,4-diaminopyrimidine (B92962) scaffold, benzimidazole derivatives have also been designed to inhibit this enzyme. acs.orgnih.gov These compounds are designed to mimic the binding of the natural substrate, dihydrofolate, or co-factor NADPH. For example, 7-(benzimidazol-1-yl)-2,4-diaminoquinazolines have been shown to be potent inhibitors of bacterial DHFR, exploiting differences in the binding pocket between the bacterial and human enzymes to achieve selectivity. acs.org

Interactive Data Tables

Table 1: SAR Summary of Benzimidazole Derivatives Against Various Targets

This table summarizes the effect of different substituents at key positions of the benzimidazole ring on biological activity against several enzymes.

PositionSubstituent TypeTarget EnzymeObserved Effect on ActivityReference
C6Electron-withdrawing (e.g., -NO2)Inflammation modelsIncreased activity nih.gov
C6Electron-donating (e.g., -OCH3)Inflammation modelsIncreased activity nih.gov
C6Nitrile (-CN)Janus kinase 3 (JAK3)Excellent inhibition nih.gov
C2Anacardic acidCyclooxygenase-2 (COX-2)Inhibition nih.gov
N1Various heterocyclesInflammation modelsEffective anti-inflammatory effects nih.gov
C22,6-difluoro phenylp38α MAP kinaseEnhanced inhibition nih.gov
C22-ThiazolylS. aureus DHFRPotent inhibition acs.org
C24-TrifluoromethylphenylDipeptidyl peptidase IIIEnhanced inhibitor potency mdpi.com

Molecular Recognition and Binding Modes

The precise molecular recognition and binding modes of 1H-Benzimidazole, 6-bromo-2-(1-methylethyl)- with specific biological targets have not been extensively detailed in publicly available research. However, by examining studies on related benzimidazole derivatives, we can infer potential interactions. The benzimidazole scaffold is known to interact with various biological targets through a combination of hydrogen bonding, π–π stacking, and hydrophobic interactions. nih.gov

For a molecule like 1H-Benzimidazole, 6-bromo-2-(1-methylethyl)- , the key structural features influencing its binding would be the benzimidazole core, the C2-isopropyl group, and the C6-bromo substituent.

Benzimidazole Core : The bicyclic aromatic system provides a rigid scaffold that can engage in π–π stacking interactions with aromatic amino acid residues within a target's binding site. The nitrogen atoms of the imidazole (B134444) ring can act as both hydrogen bond donors and acceptors, forming crucial connections with the protein backbone or side chains.

C2-Isopropyl Group : This bulky, hydrophobic group is likely to occupy a hydrophobic pocket within the binding site of a target protein. The size and shape of this substituent are critical for achieving selectivity and potency. For instance, in kinase inhibition, this group often fits into a specific hydrophobic region near the ATP-binding site.

While specific crystallographic data for 1H-Benzimidazole, 6-bromo-2-(1-methylethyl)- is unavailable, molecular docking studies on other benzimidazole derivatives targeting enzymes like cyclooxygenase (COX) have provided insights into their binding modes. plantarchives.org These studies often show the benzimidazole core situated within a channel of the enzyme, with substituents at the C2 and C5/C6 positions making key contacts that determine inhibitory activity. nih.gov

Anti-Inflammatory Modulatory Pathways (e.g., COX-2, IRAK4)

Benzimidazole derivatives have been widely investigated for their anti-inflammatory properties, which are often mediated through the modulation of key signaling pathways involved in inflammation. researchgate.netnih.gov Two such important targets are Cyclooxygenase-2 (COX-2) and Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).

Cyclooxygenase-2 (COX-2)

The COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation. plantarchives.org While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is induced during inflammation, making it a prime target for anti-inflammatory drugs. researchgate.net Several studies have demonstrated that benzimidazole derivatives can act as potent and selective COX-2 inhibitors. ekb.eg The structure-activity relationship (SAR) of these compounds reveals that substitutions at the N1, C2, C5, and C6 positions of the benzimidazole nucleus are crucial for their anti-inflammatory activity. nih.gov For instance, a benzimidazole substituted with anacardic acid at the C2 position has been shown to inhibit COX-2. researchgate.netnih.gov The presence of a bulky hydrophobic group at the C2 position, such as the isopropyl group in 1H-Benzimidazole, 6-bromo-2-(1-methylethyl)- , is a common feature in many COX-2 inhibitors, as it often occupies a hydrophobic side pocket in the enzyme's active site, contributing to selectivity over COX-1. nih.govnih.gov

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4)

IRAK4 is a critical kinase in the toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways, which play a central role in the innate immune response and inflammation. acs.orgnih.gov Inhibition of IRAK4 is an attractive therapeutic strategy for a range of inflammatory and autoimmune diseases. nih.gov The benzimidazole scaffold has been explored for the development of IRAK4 inhibitors. cbijournal.com Research has shown that both benzimidazole and indazole cores can serve as scaffolds for potent IRAK4 inhibitors. acs.orgnih.gov The potency of these inhibitors is influenced by the substituents on the heterocyclic core. While specific data on 1H-Benzimidazole, 6-bromo-2-(1-methylethyl)- as an IRAK4 inhibitor is not available, related methylated benzimidazoles have been identified as potent IRAK4 inhibitors. acs.orgnih.gov The binding of these inhibitors to IRAK4 often involves interactions with key amino acid residues in the kinase domain, such as Tyr264 and Asp329. acs.orgresearchgate.net

Comparative SAR Studies with Related Heterocyclic Systems

The benzimidazole scaffold is a privileged structure in medicinal chemistry due to its versatile biological activities. europub.co.uk Comparative structure-activity relationship (SAR) studies with other heterocyclic systems, such as indazoles, provide valuable insights into the optimal structural requirements for specific biological targets.

For kinase inhibition, particularly in the context of IRAK4, both benzimidazole and indazole scaffolds have been successfully employed. acs.orgnih.gov A comparative study highlighted that while an indazole core was ultimately preferred in one series of compounds, the analogous benzimidazole-based compounds also demonstrated potent IRAK4 inhibition. nih.gov Specifically, the replacement of the C-H group at the 3-position of the indazole with a nitrogen atom in the benzimidazole scaffold led to a reduction in potency in some cases, suggesting that a hydrogen bond donor at this position might not be optimal for binding to Tyr264 in the IRAK4 active site. acs.orgnih.gov However, methylated benzimidazoles were found to be potent IRAK4 inhibitors, indicating that subtle modifications to the benzimidazole core can significantly impact activity. acs.orgnih.gov

When considering anti-inflammatory activity in general, the SAR of benzimidazoles is heavily influenced by the nature and position of substituents. nih.gov Studies on various 1,2,5,6-substituted benzimidazoles have shown that electron-withdrawing groups, such as the bromo group in 1H-Benzimidazole, 6-bromo-2-(1-methylethyl)- , can enhance anti-inflammatory and other biological activities. isca.in The substituent at the C2 position also plays a critical role. For instance, in a series of 3-benzimidazol-2-yl-1H-indazoles developed as receptor tyrosine kinase inhibitors, the SAR of the series was extensively explored. nih.gov

The following table provides a general comparison of key SAR features between benzimidazole and indazole systems based on available literature for kinase inhibition.

FeatureBenzimidazole ScaffoldIndazole Scaffold
Core Structure Fused benzene and imidazole ringsFused benzene and pyrazole (B372694) rings
Hydrogen Bonding N1 and N3 atoms can act as H-bond donors/acceptorsN1 and N2 atoms can act as H-bond donors/acceptors
Substitution at C2/C3 C2 substitution is common for modulating activity and selectivity.C3 substitution is a key position for interaction with the kinase hinge region.
IRAK4 Inhibition Methylated benzimidazoles have shown high potency. acs.orgnih.govThe indazole core has been identified as a highly suitable scaffold for IRAK4 inhibitors. acs.orgnih.gov
General Kinase Inhibition A versatile scaffold for various kinase inhibitors. nih.govAlso a well-established scaffold for kinase inhibitors. researchgate.net

It is important to note that these are general trends, and the specific SAR for any given target will depend on the unique topology of its binding site. The lack of direct comparative studies involving 1H-Benzimidazole, 6-bromo-2-(1-methylethyl)- necessitates that these comparisons be interpreted with caution.

Advanced Research Applications of Benzimidazole Derivatives Excluding Clinical and Dosage

Role as Synthetic Intermediates in Complex Molecule Construction

The structural framework of 1H-Benzimidazole, 6-bromo-2-(1-methylethyl)- and its isomers is pivotal in the synthesis of more complex, high-value molecules. While direct synthetic routes employing this exact compound are not extensively documented in mainstream literature, the utility of its close structural analogs, particularly in pharmaceutical synthesis, is well-established. Isomers such as 6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole serve as crucial precursors in the manufacturing of targeted therapies.

This intermediate is a key component in the synthesis of Abemaciclib, a selective inhibitor of cyclin-dependent kinases CDK4 and CDK6. chemicalbook.comnih.gov The synthesis involves a palladium-catalyzed cross-coupling reaction, where the bromo-substituted benzimidazole (B57391) is linked to an aminopyrimidine moiety. chemicalbook.com For instance, 6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole is reacted with 5-((4-ethylpiperazin-1-yl)methyl)pyridin-2-amine (B1419863) in the presence of a palladium catalyst and a phosphine (B1218219) ligand to construct the core structure of Abemaciclib. chemicalbook.com This highlights the significance of the bromo-benzimidazole moiety as a versatile handle for constructing complex molecular architectures through established coupling chemistries. medchemexpress.comchemicalbook.com

Similarly, the related compound 6-Bromo-2-methyl-1-(1-methylethyl)-1H-benzimidazole is utilized in the preparation of amino pyrimidine (B1678525) compounds designed to inhibit protein tyrosine kinase activity, underscoring the broader importance of this class of intermediates in medicinal chemistry. chemicalbook.com

Table 1: Role of a Benzimidazole Derivative as a Synthetic Intermediate
Precursor CompoundReaction TypeCoupling PartnerCatalyst/ReagentsProductReference
6-bromo-4-fluoro-1-isopropyl-2-methyl-1H- benzoimidazolePalladium-catalyzed cross-coupling5-(4-ethyl-piperazin-1-ylmethyl)-pyridin-2-ylaminePalladium acetate (B1210297), Xantphos, K₂CO₃Abemaciclib chemicalbook.com

Exploration in Material Science

The unique electronic properties of the benzimidazole ring system, modified by halogen substitution, make it an attractive candidate for the development of novel materials.

Functional Materials Development

Research into bromo-substituted benzimidazoles has indicated their potential in the field of functional organic materials, particularly for applications in non-linear optics (NLO). nih.gov The electronic structure of these molecules, characterized by donor and acceptor groups on the benzimidazole core, can lead to significant second-order NLO responses. Theoretical studies using Density Functional Theory (DFT) on related compounds like 5-bromo-2-aminobenzimidazole derivatives have shown that the substitution pattern dramatically influences the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. nih.gov The presence of a bromine atom, a strong electron-withdrawing group, shifts electron density and can enhance the molecule's hyperpolarizability, a key parameter for NLO materials. nih.gov This suggests that 1H-Benzimidazole, 6-bromo-2-(1-methylethyl)- could be a promising scaffold for creating new materials with tailored optical properties.

Luminescent Properties

The benzimidazole core is a component of various luminescent compounds. While research specifically on 1H-Benzimidazole, 6-bromo-2-(1-methylethyl)- is limited, studies on related structures provide insight into its potential photophysical properties. For example, the introduction of bromine atoms into other aromatic systems, such as benzils, has been shown to induce polymorphism-dependent phosphorescence. nih.gov This heavy-atom effect can enhance intersystem crossing from the singlet excited state to the triplet state, leading to phosphorescent emission. This phenomenon is critical in the development of materials for applications like organic light-emitting diodes (OLEDs) and light-emitting electrochemical cells (LECs). Benzothiazole derivatives, which are structurally similar to benzimidazoles, have also been investigated for their luminescent properties and their application in achieving white light emission. researchgate.net

Table 2: Potential Material Science Applications of Bromo-Benzimidazole Derivatives
Application AreaKey PropertyStructural InfluencePotential UseReference
Non-Linear Optics (NLO)High first-order hyperpolarizability (β)Electron-withdrawing bromo group enhances charge transferOptical switching, frequency conversion nih.gov
Luminescent Materials (e.g., in LECs)PhosphorescenceHeavy-atom effect of bromine enhances intersystem crossingEmitters in OLEDs and LECs nih.gov

Applications in Agrochemical Research

Benzimidazole derivatives represent a significant class of systemic fungicides widely used in agriculture for controlling a broad spectrum of fungal diseases. semanticscholar.orgmdpi.com Their mechanism of action typically involves interfering with the synthesis of β-tubulin, a protein essential for fungal cell division. The fungicidal activity of this class of compounds makes derivatives like 1H-Benzimidazole, 6-bromo-2-(1-methylethyl)- subjects of interest in agrochemical research.

Studies on novel bromo-substituted benzimidazoles have demonstrated their potential as effective antifungal agents. semanticscholar.orgresearchgate.net For example, various synthesized 2-(p-bromophenyl)-benzimidazole derivatives have shown significant activity against pathogenic fungi, including various strains of Candida. researchgate.net In some cases, the minimum inhibitory concentration (MIC) of these compounds was comparable to that of commercially available fungicides, highlighting the positive contribution of the bromo-substituent to their biological activity. semanticscholar.orgresearchgate.net The broad-spectrum and systemic nature of benzimidazole fungicides make them valuable for both pre- and post-harvest treatment of crops. semanticscholar.orgmdpi.com

Table 3: Antifungal Activity of Related Benzimidazole Derivatives
Compound ClassTested FungiObserved ActivityReference
2-(p-bromophenyl)-5-nitro-1-alkyl benzimidazolesCandida albicans, Candida glabrata, Candida kruseiMIC of 12.5 µg/mL, comparable to fluconazole semanticscholar.orgresearchgate.net
General Benzimidazole FungicidesWide range of plant pathogenic fungiBroad-spectrum, systemic fungicidal action mdpi.com

Development of Ligands for Coordination Chemistry

The benzimidazole structure contains two nitrogen atoms within its five-membered ring, making it an excellent N-donor ligand for forming stable complexes with a wide range of transition metal ions. researchgate.netekb.eg The coordination chemistry of benzimidazole derivatives is extensive, with applications ranging from catalysis to medicinal chemistry. mdpi.combanglajol.info

1H-Benzimidazole, 6-bromo-2-(1-methylethyl)- can act as a monodentate ligand, coordinating to a metal center primarily through the sp²-hybridized nitrogen atom at the 3-position. This coordination alters the electronic and steric environment of the metal, influencing the resulting complex's stability, reactivity, and physical properties. researchgate.net Metal complexes involving substituted benzimidazoles have been synthesized with various metals, including copper(II), cobalt(II), nickel(II), and zinc(II). researchgate.netbanglajol.infomdpi.com The resulting coordination compounds exhibit diverse geometries, from tetrahedral to square planar, depending on the metal ion and other coordinating ligands. researchgate.net These complexes are being explored for their potential biological activities, including antimicrobial and anticancer properties. mdpi.comrsc.orgnih.gov

Table 4: Coordination Chemistry of Benzimidazole-Type Ligands
Metal IonLigand TypeTypical Coordination GeometryPotential Application of ComplexReference
Co(II), Zn(II)2-Substituted BenzimidazoleTetrahedralAntimicrobial, Anticancer Agents researchgate.netmdpi.com
Cu(II), Ni(II)2-Substituted BenzimidazoleSquare Planar / TetrahedralAntioxidant, Cytotoxicity banglajol.infomdpi.com
Ag(I)Benzimidazole Schiff BaseDistorted LinearAnticancer Agents nih.gov

Research on Corrosion Inhibition Properties

Benzimidazole and its derivatives are well-documented as highly effective corrosion inhibitors for metals, particularly for mild steel in acidic environments like hydrochloric acid solutions. nih.govrsc.orgresearchgate.net Their efficacy stems from their ability to adsorb onto the metal surface, forming a protective barrier that impedes the corrosion process. nih.gov

The inhibition mechanism involves the interaction of the molecule's heteroatoms and π-electrons with the metal's d-orbitals. The nitrogen atoms in the imidazole (B134444) ring can share their lone pair electrons, while the aromatic system can interact with the metal surface, leading to strong adsorption. nih.govasianpubs.org This adsorption process often follows the Langmuir adsorption isotherm, which suggests the formation of a monolayer on the metal surface. researchgate.netresearchgate.netnih.gov

Benzimidazole derivatives typically function as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. nih.govnih.gov The presence of substituents on the benzimidazole ring, such as the bromo and isopropyl groups in 1H-Benzimidazole, 6-bromo-2-(1-methylethyl)-, can further enhance inhibition efficiency by modifying the electron density of the molecule and its steric properties, leading to more effective surface coverage. acs.org

Table 5: Corrosion Inhibition Characteristics of Benzimidazole Derivatives
ParameterDescriptionTypical FindingReference
Inhibitor TypeEffect on anodic and cathodic reactionsMixed-type, retards both processes nih.govnih.gov
Adsorption MechanismInteraction with the metal surfacePhysisorption and/or Chemisorption involving N atoms and π-electrons nih.govresearchgate.net
Adsorption IsothermModel describing the adsorption processOften follows Langmuir isotherm researchgate.netresearchgate.netnih.gov
Inhibition EfficiencyPercentage reduction in corrosion rateIncreases with inhibitor concentration researchgate.netacs.org

Future Research Directions and Emerging Methodologies

Development of Novel Synthetic Methodologies

The synthesis of benzimidazole (B57391) derivatives has traditionally relied on the condensation of o-phenylenediamines with aldehydes, carboxylic acids, or their derivatives. benthamdirect.com While effective, these methods can sometimes be limited by harsh reaction conditions or a narrow substrate scope. Future research will likely focus on the development of more efficient, sustainable, and versatile synthetic strategies.

Key areas of exploration include:

Catalytic Systems: The use of innovative catalysts, such as biocatalysts, photocatalysts, and nanocatalysts, is a promising avenue for developing greener and more efficient synthetic routes to 6-bromo-2-(1-methylethyl)-1H-benzimidazole and its analogs. benthamdirect.com

Flow Chemistry: The application of continuous flow technologies can enable better control over reaction parameters, leading to higher yields, improved safety, and easier scalability of benzimidazole synthesis.

Synthetic ApproachPotential Advantages
Novel CatalysisGreener synthesis, higher efficiency
One-Pot ReactionsReduced waste, improved time efficiency
Flow ChemistryEnhanced control, scalability, and safety

Advanced Computational Design and Predictive Modeling

Computational tools are becoming indispensable in modern drug discovery. For 6-bromo-2-(1-methylethyl)-1H-benzimidazole, advanced computational design and predictive modeling can accelerate the identification of new derivatives with enhanced biological activity and improved pharmacokinetic profiles.

Future computational efforts will likely involve:

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA), can be employed to build predictive models that correlate the structural features of benzimidazole derivatives with their biological activity. nih.gov

Molecular Docking: In silico docking studies can help elucidate the binding modes of 6-bromo-2-(1-methylethyl)-1H-benzimidazole and its analogs with various biological targets, guiding the design of more potent and selective inhibitors. nih.gov

Pharmacophore Modeling: This approach can be used to identify the key structural features required for biological activity, providing a blueprint for the design of novel benzimidazole-based compounds.

High-Throughput Screening in Academic Research

High-throughput screening (HTS) is a powerful technology that allows for the rapid testing of large numbers of compounds against a specific biological target. bmglabtech.com While traditionally the domain of the pharmaceutical industry, HTS is becoming more accessible in academic research, enabling the exploration of diverse chemical libraries for novel biological activities.

For 6-bromo-2-(1-methylethyl)-1H-benzimidazole, HTS can be utilized for:

Target Identification: Screening this compound and its derivatives against a wide range of biological targets can help identify novel mechanisms of action and therapeutic applications. nih.govresearchgate.net

Hit-to-Lead Optimization: Once an initial "hit" is identified, HTS can be used to screen a library of related analogs to identify compounds with improved potency and selectivity.

Screening StageObjective
Target IdentificationDiscovering novel biological targets and mechanisms.
Hit-to-Lead OptimizationImproving the potency and selectivity of initial hits.

Integration of Artificial Intelligence and Machine Learning in Benzimidazole Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling the analysis of vast datasets to identify patterns and make predictions. nih.govjsr.org In the context of benzimidazole research, AI and ML can be applied to:

Predictive Toxicology: ML models can be trained to predict the potential toxicity of novel benzimidazole derivatives, helping to prioritize compounds with a lower risk of adverse effects. accscience.com

De Novo Drug Design: Generative AI models can design novel benzimidazole-based compounds with desired properties from scratch, expanding the accessible chemical space. accscience.com

Analysis of Screening Data: AI algorithms can analyze large datasets from HTS campaigns to identify subtle structure-activity relationships and guide the design of subsequent compound libraries. nih.gov

Exploration of New Biological Targets and Pathways (Pre-clinical, In Vitro focus)

The benzimidazole scaffold has been shown to interact with a wide range of biological targets, including enzymes and receptors. researchgate.net Future pre-clinical and in vitro research should aim to identify novel targets and pathways for 6-bromo-2-(1-methylethyl)-1H-benzimidazole. This exploration could unveil new therapeutic opportunities for a variety of diseases.

Potential areas for investigation include:

Kinase Inhibition: Many benzimidazole derivatives have been identified as potent kinase inhibitors, a class of enzymes frequently implicated in cancer and inflammatory diseases. nih.gov Screening 6-bromo-2-(1-methylethyl)-1H-benzimidazole against a panel of kinases could reveal novel anti-cancer or anti-inflammatory properties.

Antimicrobial Targets: The benzimidazole core is present in several antimicrobial agents. Investigating the activity of this specific compound against a range of bacterial and fungal pathogens, and identifying its molecular targets, could lead to the development of new anti-infective therapies. nih.gov

DNA Intercalation: Some small molecules can exert their biological effects by intercalating with DNA. nih.gov Biophysical studies could explore the potential of 6-bromo-2-(1-methylethyl)-1H-benzimidazole to interact with DNA and modulate cellular processes.

Multi-Disciplinary Approaches in Benzimidazole Investigations

The future of research on 6-bromo-2-(1-methylethyl)-1H-benzimidazole will undoubtedly rely on multi-disciplinary collaborations. Integrating expertise from various fields will be crucial for a comprehensive understanding of its therapeutic potential.

This collaborative approach would involve:

Medicinal Chemistry: For the design and synthesis of novel analogs.

Computational Chemistry: For in silico modeling and prediction of activity.

Molecular and Cell Biology: For in vitro evaluation of biological activity and elucidation of mechanisms of action.

Pharmacology: For pre-clinical evaluation of efficacy and safety.

Such integrated efforts will be essential to accelerate the translation of basic research findings into potential therapeutic applications for this promising benzimidazole derivative.

Q & A

Q. Advanced

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with EGFR’s active site (e.g., H-bonding with Met793 observed in bromo-substituted quinazolines ).
  • DFT calculations : Optimize geometry with B3LYP/6-31G* to predict electronic properties (e.g., HOMO-LUMO gaps influencing reactivity) .
  • MD simulations : Assess binding stability over 100 ns trajectories in explicit solvent .

Which crystallographic software packages are suitable for determining its crystal structure?

Q. Basic/Advanced

  • SHELX suite : For structure solution (SHELXS) and refinement (SHELXL), particularly with high-resolution data .
  • WinGX : Integrates SHELX with ORTEP-3 for graphical representation of thermal ellipsoids .
  • Olex2 : A user-friendly interface for small-molecule refinement, compatible with TWIN laws for handling twinned crystals .

What pharmacological activities are most prominently associated with this compound?

Basic
Reported activities include:

  • Anticancer : Inhibition of EGFR (IC₅₀ = 0.096 µM ) and topoisomerase-II.
  • Antimicrobial : Broad-spectrum activity against Gram-negative bacteria (MIC = 12.5 µg/mL ).
  • Antioxidant : Scavenging of DPPH radicals (EC₅₀ ~20 µg/mL in analogs ).

How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

Q. Advanced

  • Vary substituents : Synthesize analogs with substituents at C-5 (electron-withdrawing groups), C-6 (halogens), and N-1 (alkyl/aryl groups) .
  • Biological testing : Use standardized assays (e.g., MTT for cytotoxicity, broth microdilution for antimicrobial activity) .
  • QSAR modeling : Correlate substituent parameters (Hammett σ, logP) with activity trends .

How do DFT calculations aid in predicting this compound’s electronic properties?

Q. Advanced

  • Geometry optimization : B3LYP/6-31G* reliably predicts bond lengths and angles (e.g., C-Br bond ~1.89 Å ).
  • Frontier orbitals : Calculate HOMO (electron-donating regions) and LUMO (electron-accepting sites) to rationalize reactivity .
  • ESP maps : Visualize electrostatic potential to identify nucleophilic/electrophilic hotspots .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.